molecular formula C20H17N3O3 B7681866 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide

Cat. No. B7681866
M. Wt: 347.4 g/mol
InChI Key: MKSBYKZYSQEIOX-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in cancer invasion and metastasis. 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which regulate the levels of cyclic nucleotides involved in inflammation and cardiovascular diseases.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to inhibit the activity of MMPs and reduce the expression of vascular endothelial growth factor (VEGF), which are involved in cancer invasion and angiogenesis. In inflammation, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cardiovascular diseases, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been shown to improve endothelial function and reduce atherosclerotic plaque formation.

Advantages and Limitations for Lab Experiments

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has not been extensively tested in clinical trials, which limits its translational potential.

Future Directions

There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide in other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, future research could focus on developing novel formulations and delivery systems to improve the solubility and stability of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, as well as conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its well-characterized mechanism of action and high potency make it an attractive candidate for further research and development. However, more studies are needed to fully understand its pharmacological properties and evaluate its translational potential.

Synthesis Methods

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is synthesized by reacting 1-methylindole-4-carboxylic acid with 4-methoxyaniline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to increase the yield and purity of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide.

properties

IUPAC Name

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-23-11-10-15-16(4-3-5-18(15)23)19(24)17(12-21)20(25)22-13-6-8-14(26-2)9-7-13/h3-11,17H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSBYKZYSQEIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide

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